molecular formula C18H24N2O B256861 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone

1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone

Cat. No. B256861
M. Wt: 284.4 g/mol
InChI Key: NKWPTFNQUUPDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone, commonly known as DEAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds.

Mechanism of Action

DEAB inhibits 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone activity by binding to the enzyme's active site and blocking the conversion of aldehydes to acids. 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone plays a crucial role in the detoxification of endogenous and exogenous aldehydes, which can be toxic to cells. By inhibiting 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone activity, DEAB can increase the intracellular concentration of aldehydes, leading to cellular toxicity.
Biochemical and Physiological Effects
DEAB has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, DEAB has been shown to inhibit cancer stem cell self-renewal and induce apoptosis. In hematopoietic stem cells, DEAB has been shown to promote differentiation into myeloid and lymphoid lineages. In neural stem cells, DEAB has been shown to inhibit proliferation and promote differentiation into neurons.

Advantages and Limitations for Lab Experiments

DEAB has several advantages as a tool for scientific research. It is a potent and selective inhibitor of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone, which allows for the specific study of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone-mediated processes. DEAB is also relatively stable and easy to handle, making it suitable for use in various cell types and experimental conditions. However, DEAB also has some limitations, such as its potential toxicity to cells and its non-specific effects on other cellular processes.

Future Directions

DEAB has shown promise as a tool for studying the role of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone in various biological processes. Future research directions could include the development of more potent and selective 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone inhibitors, the identification of new 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone-mediated processes, and the exploration of DEAB's potential therapeutic applications in cancer and other diseases.
In conclusion, DEAB is a unique chemical compound that has been widely used in scientific research to study the role of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone in various biological processes. Its potent and selective inhibition of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone makes it a valuable tool for studying 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone-mediated processes. However, its potential toxicity and non-specific effects on other cellular processes should be taken into consideration when using DEAB in lab experiments. Future research directions could further explore the potential therapeutic applications of DEAB in cancer and other diseases.

Synthesis Methods

DEAB can be synthesized by a multistep process starting from 4-bromobutanal. The first step involves the reaction of 4-bromobutanal with diethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give 1-(diethylamino)-4-butanal. The next step involves the reaction of 1-(diethylamino)-4-butanal with phenylacetylene in the presence of a palladium catalyst to form DEAB.

Scientific Research Applications

DEAB has been widely used in scientific research as a tool to study the role of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone in various biological processes. 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone is involved in the metabolism of various endogenous and exogenous compounds, including drugs, alcohol, and carcinogens. DEAB has been shown to inhibit 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone activity in various cell types, including cancer cells, hematopoietic stem cells, and neural stem cells. This inhibition has been used to study the role of 1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone in cancer stem cell biology, hematopoietic stem cell differentiation, and neural stem cell proliferation.

properties

Product Name

1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H24N2O/c1-3-19(4-2)12-8-9-13-20-15-17(14-18(20)21)16-10-6-5-7-11-16/h5-7,10-11,17H,3-4,12-15H2,1-2H3

InChI Key

NKWPTFNQUUPDDH-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CCN1CC(CC1=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CC#CCN1CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.